

An In-depth Technical Guide to 1-Deoxy-1-morpholino-D-fructose

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Compound of Interest

Compound Name:	1-Deoxy-1-morpholino-D-fructose
CAS No.:	6291-16-3
Cat. No.:	B1236783

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CAS Number: 6291-16-3

This technical guide provides a comprehensive overview of **1-Deoxy-1-morpholino-D-fructose** (DMF), a stable fructosamine derivative. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, synthesis, and applications, particularly in the context of glycation and related pathologies.

Chemical and Physical Properties

1-Deoxy-1-morpholino-D-fructose is a synthetic carbohydrate derivative.^[1] As an analog of the 1-desoxy-1-amino-fructose moiety found in glycated proteins, it serves as a crucial standard and tool in glycation research.^{[1][2]} Its key properties are summarized below.

Property	Value	Reference(s)
CAS Number	6291-16-3	[2]
Molecular Formula	C ₁₀ H ₁₉ NO ₆	[3]
Molecular Weight	249.26 g/mol	[3]
Appearance	White to off-white powder	[1]
Melting Point	147 °C	[1]
Solubility	Methanol: 19.60-20.40 mg/mL	[1]
Storage Temperature	-20°C	[1]
IUPAC Name	3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one	[3]

Synthesis and Characterization

Synthesis Methods

1-Deoxy-1-morpholino-D-fructose can be synthesized through several established methods. One common approach involves the reaction of fructose with morpholine in the presence of hydrogen sulfite.[4] Another method is the reaction of hydroxymethylfurfural with morpholine.[4] The resulting compound is typically purified using recrystallization or chromatographic techniques to ensure high purity for research applications.[4]

Characterization

The structural integrity and purity of synthesized **1-Deoxy-1-morpholino-D-fructose** are confirmed using various analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- High-Performance Liquid Chromatography (HPLC)
- Thin Layer Chromatography (TLC)[1]

Biological Significance and Applications

1-Deoxy-1-morpholino-D-fructose is primarily utilized in the study of non-enzymatic glycation, a process implicated in the pathophysiology of diabetes, Alzheimer's disease, and aging.[4][5]

Fructosamine Assay Standard

Due to its stability, **1-Deoxy-1-morpholino-D-fructose** is widely used as a standard in fructosamine assays.[2] These assays measure the concentration of glycated proteins in blood serum and are used as a short-to-medium term marker for glycemic control in diabetic patients, reflecting average blood glucose levels over the preceding 2-3 weeks.[6]

Research in Glycation and Advanced Glycation End-products (AGEs)

The compound is an invaluable tool for in vitro studies on the Maillard reaction, the chemical process that leads to the formation of Advanced Glycation End-products (AGEs).[5] By acting as a stable fructosamine, it allows researchers to investigate the mechanisms of AGE formation and to screen for potential anti-glycation agents.[4][7]

Biological Activities

Research has indicated that **1-Deoxy-1-morpholino-D-fructose** possesses several biological activities:

- Anti-glycation: It can help in reducing the formation of AGEs.[4]
- Antioxidant: It has been shown to scavenge free radicals.[4]
- Anti-inflammatory: It may inhibit the production of inflammatory cytokines.[4]

Experimental Protocols

In Vitro Anti-Glycation Assay

This protocol outlines a general procedure for screening compounds for their ability to inhibit protein glycation, using a model system of bovine serum albumin (BSA) and a reducing sugar.

Objective: To evaluate the anti-glycation potential of a test compound by measuring the inhibition of fluorescent AGEs formation.

Materials:

- Bovine Serum Albumin (BSA)
- Fructose or Glucose
- Phosphate Buffered Saline (PBS), pH 7.4
- Test compound
- **1-Deoxy-1-morpholino-D-fructose** (as a reference or inhibitor)
- 96-well microplate
- Fluorescence microplate reader

Procedure:

- Prepare a stock solution of BSA (e.g., 20 mg/mL) in PBS.
- Prepare a stock solution of fructose (e.g., 0.5 M) in PBS.
- Prepare various concentrations of the test compound in PBS.
- In a 96-well plate, set up the following reactions:
 - Negative Control: BSA + Fructose
 - Positive Control/Inhibitor: BSA + Fructose + known inhibitor (e.g., aminoguanidine or the test compound at various concentrations)
 - Blank: BSA alone
- Incubate the plate at 50°C for 6-24 hours.[\[7\]](#)

- After incubation, measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.[8]
- The percentage of inhibition is calculated using the formula: % Inhibition = [(Fluorescence of Control - Fluorescence of Sample) / Fluorescence of Control] x 100



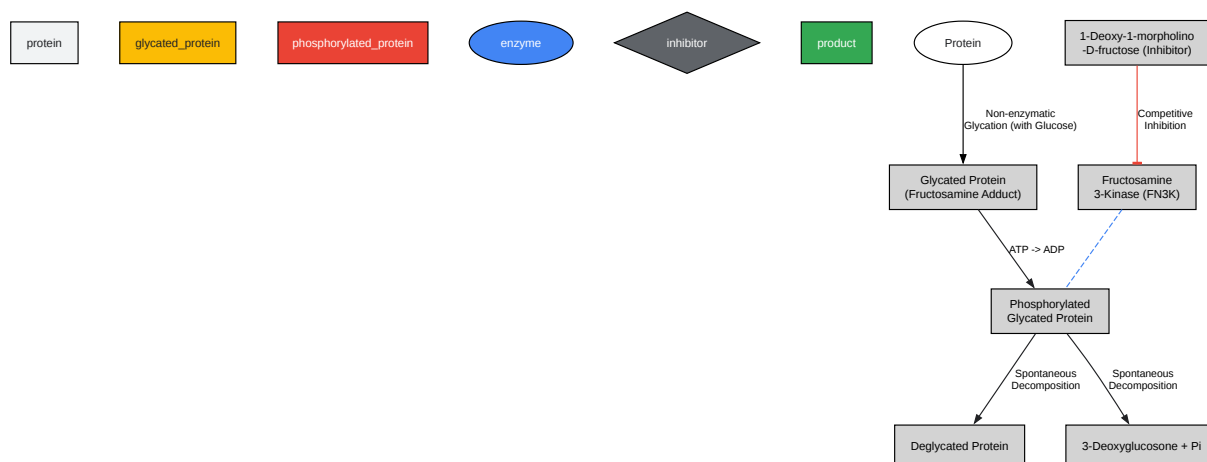
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Caption: Workflow for an in vitro anti-glycation assay.

Signaling Pathways

1-Deoxy-1-morpholino-D-fructose has been shown to interact with intracellular deglycation pathways. Specifically, it acts as a competitive inhibitor of fructosamine 3-kinase (FN3K).[9] This enzyme plays a crucial role in removing fructosamine adducts from proteins, thereby mitigating the damage caused by glycation.

The FN3K-mediated deglycation pathway involves the phosphorylation of protein-bound fructosamines. This phosphorylation destabilizes the fructosamine adduct, leading to its spontaneous decomposition and the release of the unmodified protein, 3-deoxyglucosone, and inorganic phosphate.[9] By inhibiting FN3K, **1-Deoxy-1-morpholino-D-fructose** prevents the removal of these adducts, leading to an accumulation of glycated proteins.[9] This makes it a valuable tool for studying the function and significance of the FN3K pathway.



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Caption: Role of DMF in the Fructosamine 3-Kinase (FN3K) deglycation pathway.

Conclusion

1-Deoxy-1-morpholino-D-fructose is a well-characterized and versatile tool for researchers in the fields of biochemistry, drug discovery, and clinical chemistry. Its stability and similarity to naturally occurring fructosamines make it an ideal standard for clinical assays and a valuable compound for investigating the complex mechanisms of protein glycation and its pathological consequences. Further research into its biological effects may open new avenues for understanding and combating diseases associated with the accumulation of advanced glycation end-products.

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